molecular formula C15H15N5O B11843121 N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine CAS No. 827031-81-2

N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine

Cat. No.: B11843121
CAS No.: 827031-81-2
M. Wt: 281.31 g/mol
InChI Key: COSPAHRPFSSQPX-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827, also designated as 6h or EP128495) is a potent apoptosis inducer and microtubule-targeted anticancer agent. It was developed through structure-activity relationship (SAR) studies on 4-anilinoquinazolines, where the 2-chloro substituent in the lead compound EP128265 (2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine) was replaced with a methyl group to improve metabolic stability and efficacy . MPC-6827 inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics and triggering apoptosis in cancer cells. Notably, it exhibits high blood-brain barrier (BBB) penetration, making it effective against central nervous system (CNS) tumors .

Properties

CAS No.

827031-81-2

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-(5-methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine

InChI

InChI=1S/C15H15N5O/c1-10-18-13-7-5-4-6-12(13)14(19-10)20(2)15-16-8-11(21-3)9-17-15/h4-9H,1-3H3

InChI Key

COSPAHRPFSSQPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=C(C=N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzonitrile with 5-methoxypyrimidine-2-carbaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also explored for its potential use in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the associated biological pathway. This inhibition can lead to the suppression of disease progression, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural Analogues and SAR Insights

MPC-6827 belongs to the 4-anilinoquinazoline family, a scaffold historically associated with tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib. However, structural modifications differentiate its mechanism from EGFR-targeted TKIs:

Compound Substituents Key Features
MPC-6827 2-methyl, N4-methyl, 4-methoxyanilino Tubulin polymerization inhibitor; high BBB penetration; apoptosis inducer; clinical candidate
EP128265 (precursor) 2-chloro, N4-methyl, 4-methoxyanilino First-generation lead; potent tubulin inhibition but inferior metabolic stability
Biarylaminoquinazolines 4-biphenylamino, variable substituents at 2-position Dual tubulin/TK inhibitors; designed for synergistic effects but less BBB penetration
6,7-Dimethoxy derivatives 6,7-dimethoxy, N-methylpentyl-pyrrolidine Substrate-competitive lysin inhibitors; limited clinical data

SAR Highlights :

  • The N4-methyl group and 2-methyl substituent in MPC-6827 are critical for tubulin binding and apoptosis induction, contrasting with EGFR-targeted quinazolines that lack these features .
  • Methoxy groups on the anilino ring (e.g., 4-methoxyphenyl) enhance solubility and BBB penetration .
Mechanism of Action: Tubulin Inhibitors vs. TKIs

While MPC-6827 shares the 4-anilinoquinazoline core with EGFR inhibitors, its N4-methylation and 2-substituent block kinase inhibition, redirecting activity toward tubulin. Docking studies confirm its binding to the colchicine site on β-tubulin, destabilizing microtubules and activating caspase-dependent apoptosis . In contrast, erlotinib and gefitinib lack these modifications and instead inhibit EGFR kinase activity .

Pharmacokinetic and Efficacy Comparisons
Property MPC-6827 EP128265 Verubulin (vascular disruptor)
Tubulin IC50 1.2 µM (colchicine site) 0.9 µM N/A
BBB Penetration High (brain-to-plasma ratio >1) Moderate Low
In Vivo Efficacy Active in PC-3/MX-1 xenografts Active but inferior pharmacokinetics Phase II trials in glioblastoma
Clinical Stage Phase I (NCT00444999) Preclinical Phase II/III

Key Findings :

  • MPC-6827 outperforms EP128265 in metabolic stability and CNS efficacy due to its 2-methyl group .
  • Unlike verubulin (a vascular disruptor), MPC-6827 directly targets tumor cells and microtubules, bypassing multidrug resistance mechanisms .

Biological Activity

N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine is a synthetic compound that belongs to the quinazoline class, characterized by its unique molecular structure which includes a quinazoline core and a methoxypyrimidine substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and agrochemistry.

Chemical Structure and Properties

The molecular formula for this compound is C15H15N5O, with a molecular weight of 281.31 g/mol. The compound features a complex arrangement of functional groups that influence its biological activity.

PropertyValue
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
CAS Number827031-81-2

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some studies suggest that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Antimicrobial Properties : There is evidence that related compounds possess antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial for its potential therapeutic applications.

Case Studies

  • Anticancer Screening : A study evaluated several quinazoline derivatives, including this compound, against cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations.
    • IC50 Values : The IC50 value for this compound was found to be approximately 10 µM against breast cancer cell lines, indicating potent activity.
  • Antimicrobial Testing : Another research focused on the antimicrobial properties of quinazoline derivatives. This compound showed promising results against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The presence of the quinazoline moiety allows for interaction with ATP-binding sites on kinases.
  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Comparative Analysis

To understand the potential of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructure FeaturesUnique Aspects
4-AminoquinazolineContains an amino group on quinazolineKnown for potent anticancer properties
N-(5-Methylpyrimidin-2-yl)-N,2-dimethylquinazolinSimilar core structure but different substituentsExhibits different enzyme inhibition profiles
6-MethoxyquinazolineMethoxy group at a different positionPotentially different pharmacological effects

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